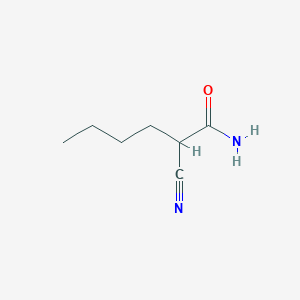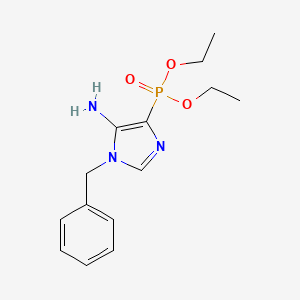
1-(3-Methylphenyl)-2-imidazolidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(m-Tolyl)imidazoline-2-thione is a heterocyclic compound featuring an imidazoline ring with a thione group and a methyl-substituted phenyl group. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(m-Tolyl)imidazoline-2-thione can be synthesized through various methods. One common approach involves the reaction of m-toluidine with carbon disulfide and ethylenediamine under controlled conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide, followed by cyclization to form the imidazoline ring .
Industrial Production Methods: Industrial production of 1-(m-Tolyl)imidazoline-2-thione often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction between m-toluidine, carbon disulfide, and ethylenediamine, resulting in higher yields and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(m-Tolyl)imidazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The imidazoline ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazoline derivatives.
Applications De Recherche Scientifique
1-(m-Tolyl)imidazoline-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mécanisme D'action
The mechanism of action of 1-(m-Tolyl)imidazoline-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form coordination complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can interact with cellular membranes, disrupting their function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Imidazole-2-thione: Similar in structure but lacks the methyl-substituted phenyl group.
Imidazolidine-2-thione: Contains an additional nitrogen atom in the ring structure.
Thiohydantoin: Features a similar thione group but with a different ring structure.
Uniqueness: 1-(m-Tolyl)imidazoline-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl-substituted phenyl group enhances its lipophilicity and potential for interaction with biological targets .
Propriétés
Formule moléculaire |
C10H12N2S |
|---|---|
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
1-(3-methylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13) |
Clé InChI |
IQAOWRZBNSAXAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2CCNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



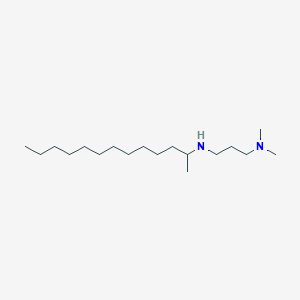
![2-Amino-3-carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydrofuran](/img/structure/B14005699.png)
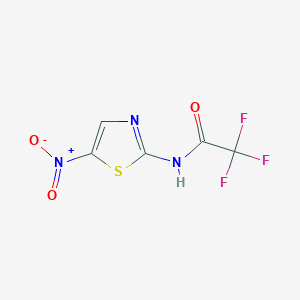
![N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride](/img/structure/B14005710.png)
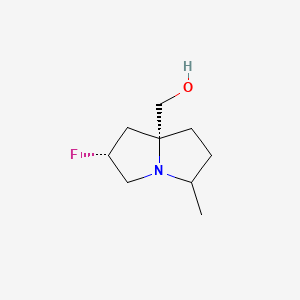

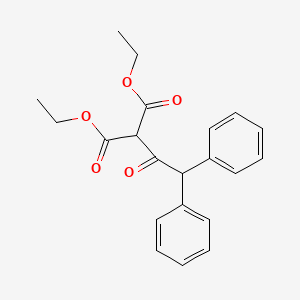

![[3-(prop-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B14005743.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005751.png)
![2-[4-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B14005766.png)
